Synthetic Accessibility Advantage: Available at NLT 97% Purity vs. Non-Commercialized Regioisomers and 3-Chloro Analog
3-Fluorobenzofuran-5-amine (CAS 1785412-41-0) is commercially available at NLT 97% purity from ISO-certified manufacturers . By contrast, its closest regioisomer—3-fluorobenzofuran-6-amine—and the 3-chloro analog (3-chlorobenzofuran-5-amine) are not listed as commercial catalog products in the searched databases, and the non-fluorinated parent benzofuran-5-amine (CAS 58546-89-7) is also available at 97% purity but lacks the fluorine-based electronic modulation . The 2-fluorobenzofuran-5-amine analog is accessible only via advanced photocatalytic defluorinative coupling methodology requiring specialized synthetic expertise, making it substantially less accessible for routine procurement [1].
| Evidence Dimension | Commercial availability and accessibility at defined purity levels |
|---|---|
| Target Compound Data | Commercially available at NLT 97% purity (ISO-certified supplier, CAS 1785412-41-0) |
| Comparator Or Baseline | Benzofuran-5-amine (CAS 58546-89-7): Available at 97% purity; 3-Chlorobenzofuran-5-amine: Not listed as commercial catalog product; 2-Fluorobenzofuran-5-amine: Requires specialized photocatalytic synthesis |
| Quantified Difference | Target compound is the only commercially available variant combining C3-halogen (F) substitution with C5-amine on the benzofuran scaffold at ≥97% purity; 3-chloro and 2-fluoro analogs are not readily procurable. |
| Conditions | Commercial supplier catalog survey (global pharmaceutical R&D supply chain) |
Why This Matters
For procurement decisions in medicinal chemistry programs, the ability to source a compound at defined purity without in-house synthesis directly impacts project timelines and resource allocation—3-fluorobenzofuran-5-amine fills a gap that regioisomeric and halogen-substituted analogs do not.
- [1] Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. J Org Chem. 2023. View Source
